molecular formula C15H15N3O3S B5850766 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole

1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole

Cat. No. B5850766
M. Wt: 317.4 g/mol
InChI Key: HEVWROOBMCVZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole, also known as MDBT, is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various studies related to its biochemical and physiological effects.

Mechanism of Action

1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole acts as a chelating agent, meaning it can bind to metal ions and form stable complexes. This property makes it useful as a fluorescent probe for detecting metal ions. Additionally, 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole can act as a photocatalyst by absorbing light and transferring energy to reactant molecules, leading to the formation of reactive intermediates.
Biochemical and Physiological Effects:
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole has been shown to have antioxidant properties, which may be useful in the treatment of various diseases, including cancer and Alzheimer's disease. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole, including its potential use as a therapeutic agent for various diseases, its application in the development of new photocatalysts, and its use in the detection of other metal ions. Additionally, further studies are needed to determine the optimal conditions for its use in lab experiments and to investigate its potential side effects.

Synthesis Methods

1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole can be synthesized by reacting 4-methoxy-2,3-dimethylbenzene sulfonic acid with 1H-1,2,3-benzotriazole-1-sulfonyl chloride in the presence of a base. The reaction yields 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole as a white crystalline solid with a high purity.

Scientific Research Applications

1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole has been widely used in scientific research as a fluorescent probe for detecting metal ions, such as zinc and copper. It has also been used as a photocatalyst for organic transformations, such as the oxidation of alcohols and aldehydes. Additionally, it has been studied for its potential use in the treatment of cancer and Alzheimer's disease.

properties

IUPAC Name

1-(4-methoxy-2,3-dimethylphenyl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-10-11(2)15(9-8-14(10)21-3)22(19,20)18-13-7-5-4-6-12(13)16-17-18/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVWROOBMCVZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2C3=CC=CC=C3N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-2,3-dimethylphenyl)sulfonylbenzotriazole

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